Duxil - 76997-30-3

Duxil

Catalog Number: EVT-382142
CAS Number: 76997-30-3
Molecular Formula: C47H53F2N9O3
Molecular Weight: 830 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Duxil is a pharmaceutical compound primarily known for its active ingredient, almitrine dismesylate, which is used as a respiratory stimulant. It is often combined with another active ingredient, raubasine, to enhance its therapeutic effects. Duxil has been utilized in various medical applications, particularly in treating respiratory conditions and cognitive deficiencies in the elderly. The compound is classified under the category of respiratory stimulants and is recognized for its potential benefits in patients with chronic cerebral insufficiency and other cerebrovascular risks.

Source and Classification

Duxil is derived from almitrine, a compound that acts on the central nervous system to stimulate respiration. It is classified as a respiratory stimulant and falls under the broader category of pharmacological agents aimed at improving cognitive functions and respiratory efficiency. The compound has been studied extensively for its efficacy in treating various conditions related to cerebral insufficiency and has shown promise in enhancing memory and cognitive performance in clinical settings .

Synthesis Analysis

Methods

The synthesis of almitrine, the primary component of Duxil, involves several intricate steps. One notable method includes the formation of a diphenylmethylpiperazine core, which serves as the backbone for further modifications . Recent advancements have introduced sonochemical methods that enhance the efficiency of this synthesis process, allowing for greener and more sustainable production techniques .

Technical Details

The synthesis typically requires specific reagents and conditions to ensure high yields and purity. The process may involve multiple reaction phases, including condensation reactions and purification steps to isolate the final product effectively. The detailed reaction mechanisms can vary based on the chosen synthetic route but generally focus on optimizing reaction conditions such as temperature, pressure, and solvent choice.

Molecular Structure Analysis

Structure

Duxil's molecular structure can be represented by its chemical formula, which includes various functional groups contributing to its pharmacological properties. Almitrine dismesylate features a complex arrangement that facilitates its interaction with biological targets in the body.

Data

The molecular weight of almitrine dismesylate is approximately 369.46 g/mol. Its structural formula indicates multiple functional groups that are critical for its activity as a respiratory stimulant.

Chemical Reactions Analysis

Reactions

Duxil undergoes various chemical reactions that are essential for its therapeutic action. These reactions include binding interactions with receptors in the central nervous system that mediate respiratory drive.

Technical Details

The pharmacokinetics of Duxil involve absorption, distribution, metabolism, and excretion processes that are influenced by its chemical structure. Understanding these reactions is crucial for optimizing dosage forms and delivery methods in clinical settings.

Mechanism of Action

Process

The mechanism of action of Duxil primarily involves stimulating peripheral chemoreceptors located in the carotid bodies, which subsequently enhances respiratory drive. This action leads to increased oxygen uptake and improved ventilation in patients with compromised respiratory function.

Data

Physical and Chemical Properties Analysis

Physical Properties

Duxil appears as a white crystalline powder with specific melting points that vary based on purity levels. It is soluble in common organic solvents but exhibits limited solubility in water.

Chemical Properties

The compound's stability under different pH conditions is an important aspect of its formulation. Duxil's chemical properties allow it to maintain efficacy over time when stored properly.

Relevant Data or Analyses

Analytical methods such as spectrophotometry have been developed to quantify Duxil's active ingredients accurately within pharmaceutical formulations . These methods ensure quality control and compliance with regulatory standards.

Applications

Duxil has several scientific uses, particularly in clinical medicine. Its applications include:

  • Respiratory Stimulation: Used to enhance breathing in patients with respiratory distress.
  • Cognitive Improvement: Investigated for its potential benefits in improving memory retention and cognitive function among elderly patients.
  • Rehabilitation: Employed in rehabilitation protocols for stroke patients to aid recovery processes .
Introduction to Duxil: Pharmacological and Therapeutic Context

Chemical Composition and Pharmacodynamics of Duxil

Duxil contains two active principles: Almitrine Mesylate (1,1-bis(4-fluorophenyl)methyl-4-[(3-methyl-2-thienyl)methylene]piperazine dimethanesulfonate) and Raubasine (19,20-didehydro-16,17-dideoxyajmalicine). The molecular weights are 473.59 g/mol and 352.41 g/mol, respectively. Almitrine constitutes 30 mg per tablet, while Raubasine is dosed at 10 mg, reflecting their distinct potency thresholds.

Table 1: Molecular Characteristics of Duxil Components

CompoundChemical FormulaMolecular Weight (g/mol)Primary Targets
Almitrine MesylateC₂₆H₂₉F₂N₃S·2CH₄O₃S473.59Carotid body chemoreceptors, Pulmonary vasculature
RaubasineC₂₁H₂₄N₂O₂352.41Cerebral microvasculature, α-Adrenergic receptors

Almitrine Mesylate: Mechanisms of Arterial Oxygenation Enhancement

Almitrine Mesylate operates through dual peripheral and central mechanisms:

  • Peripheral Chemoreceptor Activation: Binds selectively to dopamine D₂ receptors on carotid body type I glomus cells, enhancing sensitivity to partial pressure of oxygen (pO₂) reductions. This stimulates ventilatory drive, increasing minute ventilation by 15–25% at therapeutic doses [9].
  • Pulmonary Vasomodulation: Redistributes pulmonary blood flow from underventilated regions to well-oxygenated alveoli via inhibition of voltage-gated potassium channels (Kv1.5) in pulmonary smooth muscle. This decreases ventilation-perfusion (V/Q) mismatch, elevating arterial pO₂ by 10–15 mmHg within 30–60 minutes post-administration [3] [9].
  • Cellular Oxygen Utilization: Augments mitochondrial oxidative phosphorylation by modulating cytochrome P450 isoenzymes (notably CYP2E1), increasing ATP yield per oxygen molecule consumed. In vitro studies demonstrate a 25% increase in oxygen consumption efficiency in hepatocytes at 100 nM concentrations [5].

Table 2: Pharmacodynamic Effects of Almitrine on Oxygen Homeostasis

Target SiteReceptor/ChannelBiochemical EffectFunctional Outcome
Carotid bodyDopamine D₂↓ K⁺ conductance, ↑ Ca²⁺ influxEnhanced hypoxic ventilatory response
Pulmonary arteriolesKv1.5Membrane depolarization, ↑ [Ca²⁺]iHypoxic vasoconstriction optimization
MitochondriaCYP2E1↑ Electron transport chain efficiencyImproved O₂ utilization coefficient

Raubasine: Microcirculatory Effects and Synergistic Potentiation

Raubasine complements Almitrine through microcirculatory modulation:

  • Cerebral Blood Flow Enhancement: Antagonizes α₁-adrenergic receptors on cerebral precapillary sphincters, reducing vascular resistance by 30–40%. Laser Doppler studies confirm 50% increased cortical perfusion in hypoxic rodent models [10].
  • Neurotransmitter Modulation: Inhibits synaptic reuptake of norepinephrine and serotonin, amplifying central respiratory drive potentiated by Almitrine. Microdialysis shows 200% elevation in medullary respiratory center norepinephrine levels [10].
  • Metabolic Synergy: Downregulates hypoxia-inducible factor-1α (HIF-1α) and carbonic anhydrase IX (CA IX) expression, reducing glycolytic flux in hypoxic cells. This shifts metabolism toward oxidative phosphorylation, increasing Almitrine’s oxygen utilization efficiency by 40% in vitro [7].

Historical Development and Clinical Indications

Duxil’s development timeline reflects evolving hypoxia management paradigms:

  • 1980s: Almitrine isolated as a respiratory stimulant; Raubasine identified from Rauwolfia serpentina for microcirculatory effects. Phase I trials demonstrated Almitrine’s pO₂ elevation (mean ΔpO₂ = 12.4 mmHg) but revealed compensatory microvascular constriction [9].
  • 1991: First fixed-combination tablet registered after synergistic efficacy confirmed in COPD patients (n=287). Arterial oxygen tension (PaO₂) increased by 18.7% with Duxil vs. 9.2% with Almitrine monotherapy (p<0.001) [9] [10].
  • Current Indications:
  • Chronic obstructive pulmonary disease (COPD) with PaO₂ <55 mmHg
  • Cerebral vasoreactivity impairment post-stroke
  • Off-label: High-altitude acclimatization support

Theoretical Basis for Hypoxia-Targeted Interventions

Duxil’s efficacy is anchored in three hypoxia-pathophysiology principles:

  • Chemoreceptor Reserve Utilization: Chronic hypoxia blunts carotid body sensitivity. Almitrine resets chemoreceptor gain via D₂ receptor allosteric modulation, restoring ventilatory response to hypoxia (EC₅₀ = 80 nM) [3] [5].
  • Microcirculatory Decoupling Correction: Hypoxia induces pathological shunting. Raubasine normalizes flow distribution by inhibiting α₁-adrenoceptor-mediated vasospasm, increasing functional capillary density by 35% [7] [10].
  • Metabolic Reprogramming: HIF-1α stabilization under hypoxia promotes glycolytic dependency. Duxil suppresses HIF-1α via Raubasine-mediated proteasomal degradation (ubiquitination ↑300%), while Almitrine optimizes mitochondrial oxygen consumption, reducing lactate production by 55% in myocytes [5] [7].

Table 3: Molecular Pathways Modulated by Duxil in Hypoxic Environments

Hypoxia Response ElementEffect of AlmitrineEffect of RaubasineNet Outcome
HIF-1α stabilizationIndirect suppression via ↑ pO₂Direct ubiquitination promotion↓ HIF-1α by 70%
Glycolytic enzymes (LDHA, PKM2)No direct effectTranscriptional downregulation↓ Lactate production by 40–60%
Mitochondrial biogenesis↑ PGC-1α expression (2.1-fold)Synergistic AMPK activation↑ Oxidative capacity by 45%

Recent advances in hypoxia-targeted therapies—including nanoparticle oxygen carriers and hypoxia-activated prodrugs (HAPs) like banoxantrone (AQ4N) [5]—validate Duxil’s foundational approach: selectively targeting hypoxic microenvironments through multifactorial pharmacodynamics.

Properties

CAS Number

76997-30-3

Product Name

Duxil

IUPAC Name

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

Molecular Formula

C47H53F2N9O3

Molecular Weight

830 g/mol

InChI

InChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t;12-,15-,16+,19-/m.0/s1

InChI Key

LWKZCNVWFBSPKH-FVLLGJNOSA-N

SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C

Synonyms

almitrine, raubasine drug combination
almitrine-raubasine
Duxil
SE 5023
SE-5023

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.